molecular formula C9H12BFN2O3 B2660341 [5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid CAS No. 2225174-90-1

[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid

Cat. No.: B2660341
CAS No.: 2225174-90-1
M. Wt: 226.01
InChI Key: URWZPKPUBFUIIQ-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid is a boronic acid derivative with the molecular formula C9H12BFN2O3 and a molecular weight of 226.01 g/mol . This compound is primarily used in research and development, particularly in the field of organic chemistry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and toluene. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is often a biaryl compound .

Scientific Research Applications

Chemistry

In chemistry, [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid is used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules.

Biology and Medicine

In biological and medical research, this compound is used to develop new pharmaceuticals and study biological pathways. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development .

Industry

Industrially, this compound is used in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and electronic materials .

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid involves its ability to form stable complexes with various molecular targets. This is primarily due to the boronic acid group, which can interact with diols and other nucleophiles. These interactions can modulate biological pathways and affect the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid apart is its unique combination of a fluorine atom, a morpholine ring, and a boronic acid group. This combination provides distinct reactivity and stability, making it particularly valuable in research and industrial applications .

Properties

IUPAC Name

(5-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFN2O3/c11-8-6-12-9(5-7(8)10(14)15)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWZPKPUBFUIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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